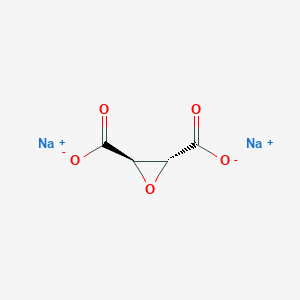

Disodium trans-epoxysuccinate

CAS No.: 41999-61-5

Cat. No.: VC18968436

Molecular Formula: C4H2Na2O5

Molecular Weight: 176.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41999-61-5 |

|---|---|

| Molecular Formula | C4H2Na2O5 |

| Molecular Weight | 176.03 g/mol |

| IUPAC Name | disodium;(2R,3R)-oxirane-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |

| Standard InChI Key | BOOBCDRJMPBXQP-OLXYHTOASA-L |

| Isomeric SMILES | [C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Introduction

Structural and Molecular Characteristics

Disodium trans-epoxysuccinate (C₄H₂Na₂O₅) consists of a trans-configured oxirane ring fused to two carboxylate groups. The trans stereochemistry distinguishes it from its cis counterpart, influencing its reactivity in enzymatic and chemical reactions . Key properties include:

| Property | Value |

|---|---|

| Molecular weight | 130.06 g/mol |

| pKa (carboxyl groups) | 1.93, 3.92 (25°C) |

| Melting point | 148–149°C (acid form) |

| Solubility | Highly soluble in water |

The compound’s stability is pH-dependent, with optimal synthesis conditions occurring between pH 5–7 .

Synthesis and Industrial Production

Catalytic Epoxidation of Maleic Anhydride

The primary industrial route involves epoxidizing maleic anhydride using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) as a catalyst . Key steps include:

-

Formation of Maleate Salt: Maleic anhydride reacts with sodium carbonate (Na₂CO₃) or bicarbonate (NaHCO₃) to form disodium maleate.

-

Epoxidation: H₂O₂ is added at 50–70°C, with the catalyst facilitating oxirane ring formation.

-

Purification: Ion-exchange resins (e.g., DIAION PA 410) remove residual catalysts.

Optimized Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| H₂O₂:Molar Ratio | 1.0–1.2:1 |

| Catalyst Loading | 0.1–10 wt% Na₂WO₄ |

| Yield | Up to 88% |

A Chinese patent (CN102432567B) highlights the cost-effectiveness of using Na₂CO₃/NaHCO₃ instead of NaOH, reducing water content and improving product stability .

Stereochemical Control

Japanese patents (JP3339106B2) emphasize the role of aqueous alcohol solutions (30–90% v/v) in suppressing DL-tartaric acid byproducts during epoxidation . This method achieves >90% enantiomeric purity by optimizing pH and solvent composition.

Chemical Reactivity and Hydrolysis Pathways

Enzymatic Hydrolysis

cis-Epoxysuccinate hydrolases (CESHs) selectively hydrolyze the trans-epoxide to produce L-(+)-tartaric acid (L-TA). The mechanism involves:

-

Nucleophilic Attack: Asp18 (D18) forms an ester intermediate with the substrate.

-

Proton Transfer: Arg55 (R55) stabilizes the transition state.

-

Ester Cleavage: Glu212 (E212) and His190 (H190) activate water for final hydrolysis.

Enzymatic vs. Chemical Hydrolysis:

| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |

|---|---|---|

| Catalyst | CESHs | Acid/Base |

| Stereospecificity | High (L-TA) | Low (racemic mixture) |

| Rate | Minutes (45°C, pH 9.0) | Hours |

| Byproducts | Minimal | Tartaric acid derivatives |

Stability and pH Dependence

The compound degrades under acidic conditions (pH < 5), forming succinic acid derivatives. Industrial processes maintain pH 5–7 during synthesis to prevent decomposition .

Biological and Industrial Applications

Biocatalytic Production of Tartaric Acid

Microbial strains like Achromobacter and Alcaligenes hydrolyze trans-epoxysuccinate to D-(−)-tartaric acid, a chiral building block for pharmaceuticals. Solid-phase synthesis techniques yield epoxysuccinate-based inhibitors for cathepsins, showing promise in cancer therapy .

Detergent Builders and Water Treatment

Disodium trans-epoxysuccinate’s calcium-chelating capacity and biodegradability make it a sustainable alternative to phosphates in detergents. It inhibits scale formation in water systems at concentrations as low as 10 ppm.

Polymer Synthesis

The compound serves as a monomer for biodegradable polyesters. Copolymerization with ethylene sulfonic acid derivatives enhances thermal stability and mechanical properties.

Future Directions

-

Enzyme Engineering: Optimizing CESHs for higher thermal stability (e.g., >60°C) could improve tartaric acid production efficiency.

-

Green Chemistry: Developing solvent-free epoxidation processes using immobilized tungstate catalysts .

-

Pharmaceutical Applications: Exploring epoxysuccinate-based protease inhibitors for neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume